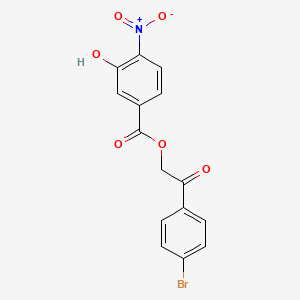
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate can be achieved through a multi-step process. One common method involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
- 2-(4-fluorophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
- 2-(4-methylphenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the nitro and bromine groups can enhance its potential as a bioactive molecule.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-hydroxy-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO6/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17(21)22)13(18)7-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFIIRYSZZNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6084279.png)
![2-(5-acetylthiophen-3-yl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B6084282.png)
![(3-chlorophenyl){1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6084287.png)
![N-[4-(2-methylimidazol-1-yl)phenyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B6084294.png)
![1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![(4Z)-N-(1,3-thiazol-2-yl)bicyclo[6.1.0]non-4-ene-9-carboxamide;hydrochloride](/img/structure/B6084318.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(propylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6084334.png)
![6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6084335.png)
![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B6084351.png)
![ethyl 3-[(2-fluorophenyl)methyl]-1-(1H-imidazole-5-carbonyl)piperidine-3-carboxylate](/img/structure/B6084365.png)
![[2-(Methoxymethyl)piperidin-1-yl]-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
![3-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084384.png)
![2,3,4-pentanetrione 3-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B6084393.png)
